
3-(1-Hydroxyethyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxyethyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic oxidation processes. The use of inexpensive starting materials and readily attainable reaction conditions makes this compound economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-Hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyethyl group.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Cyclohexene: An unsaturated cyclic compound that can be used as a precursor in the synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
55941-64-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-3-2-4-8(10)5-7/h6-7,9H,2-5H2,1H3 |
Clé InChI |
NJEJDQFPQUSOAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


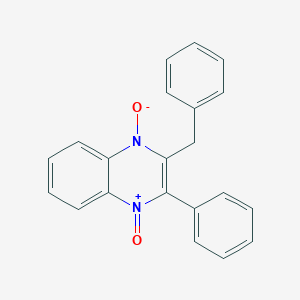
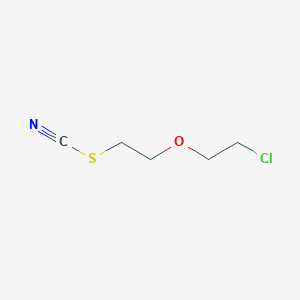
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)

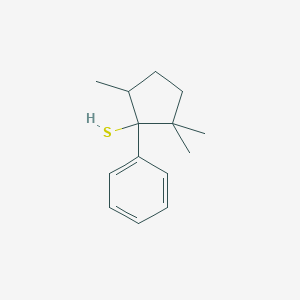



![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
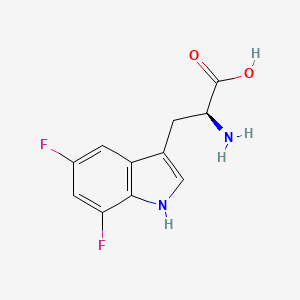
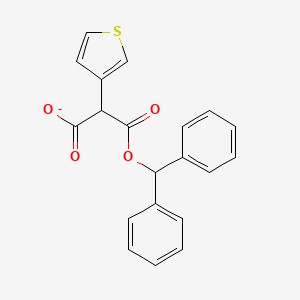
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
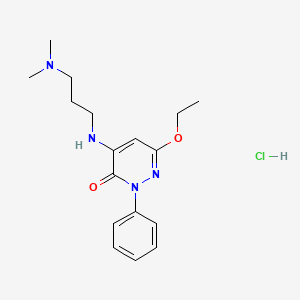
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
